4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid
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Overview
Description
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid is a versatile small molecule scaffold used in various research and industrial applications. It belongs to the family of thiophenes and has the molecular formula C13H15NO3S with a molecular weight of 265.33 g/mol . This compound is known for its unique structural properties, making it a valuable building block in chemical synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid involves several steps, typically starting with the preparation of tetrahydrothiophene derivatives. The synthetic route generally includes:
Formation of Tetrahydrothiophene Derivative: This step involves the cyclization of suitable precursors under controlled conditions.
Amidation Reaction: The tetrahydrothiophene derivative undergoes an amidation reaction with benzoic acid derivatives to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoic acid moiety are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different reactivity and applications.
2-Aminothiophene-3-carboxylic acid: Another thiophene derivative with distinct biological activity and synthetic utility.
Thiophene-3-carboxamide: A related compound with similar structural features but different functional groups
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tetrahydrothiophene moiety, which is believed to enhance its interaction with biological targets, thereby influencing various physiological processes.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure contains a benzoic acid backbone with an amide linkage to a tetrahydrothiophene group, which may contribute to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may modulate the activity of various biological pathways, including those involved in inflammation and cell signaling. For example, it may inhibit enzymes linked to inflammatory responses or cancer progression, similar to other benzoic acid derivatives known for their bioactivity .
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzoic acid derivatives, suggesting that compounds like this compound could exhibit significant antibacterial and antifungal activities. The presence of the tetrahydrothiophene group may enhance these effects by increasing membrane permeability or interfering with metabolic pathways in microorganisms .
2. Anti-inflammatory Effects
Research indicates that benzoic acid derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The tetrahydrothiophene moiety may play a role in enhancing these effects through improved binding affinity to target proteins involved in inflammation .
3. Anticancer Potential
The compound's structure suggests potential anticancer properties, as many similar compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with signaling pathways such as Wnt/β-catenin has been highlighted in related studies, indicating that this compound could also affect cancer cell proliferation .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of various benzoic acid derivatives, this compound was found to inhibit the growth of several bacterial strains at concentrations ranging from 10 to 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that this compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40% at a concentration of 25 µM. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
4-[(thiolane-3-carbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(11-5-6-18-8-11)14-7-9-1-3-10(4-2-9)13(16)17/h1-4,11H,5-8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUOMDRMYHLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.